![molecular formula C14H13ClN2O B178830 Urea, [(3-chlorophenyl)phenylmethyl]- CAS No. 117211-21-9](/img/structure/B178830.png)
Urea, [(3-chlorophenyl)phenylmethyl]-
Overview
Description
Meta-Chlorobenzhydryl urea is a chemical compound known for its anticonvulsant properties. It has been studied for its effects on the benzodiazepine receptor system in the brain, particularly in the context of alcohol addiction . This compound is also known for its role as a cytochrome P450 modulator, influencing various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meta-Chlorobenzhydryl urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, avoiding the use of harmful chemicals like phosgene.
Industrial Production Methods: The industrial production of meta-Chlorobenzhydryl urea involves scalable synthesis techniques that ensure high chemical purity and yield. The process typically includes simple filtration or routine extraction procedures, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Meta-Chlorobenzhydryl urea undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the double oxidation of hydrazides using meta-chloroperbenzoic acid, which leads to the formation of N-1-piperidonyl amides .
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Typical reducing agents include sodium borohydride.
Substitution: Halogenated solvents and catalysts are often employed.
Major Products: The major products formed from these reactions include various substituted ureas and amides, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: Urea, [(3-chlorophenyl)phenylmethyl] serves as a building block for more complex organic molecules. Its reactivity facilitates various chemical transformations, including oxidation and substitution reactions.
- Modulator of Cytochrome P450 Enzymes: It has been noted for its role in modulating cytochrome P450 enzymes, which are crucial for drug metabolism.
Biology
- Anticonvulsant Properties: Research indicates that this compound affects the benzodiazepine receptor system, enhancing GABA neurotransmission. This mechanism may contribute to its anticonvulsant effects, making it a candidate for treating epilepsy and alcohol addiction.
- Neuronal Activity Modulation: Studies have demonstrated that Urea, [(3-chlorophenyl)phenylmethyl] promotes synchronization of bioelectric activity in brain regions associated with seizure activity, potentially stabilizing neuronal excitability and reducing seizure susceptibility.
Medicine
- Potential Therapeutic Uses: Investigations into the compound's therapeutic properties suggest applications in treating alcohol dependence and epilepsy. Its capability to modulate neurotransmitter systems positions it as a candidate for further pharmacological development.
- Case Studies: A notable case involved a patient with urea cycle disorder treated with compounds influencing similar biochemical pathways. The treatment resulted in improved clinical outcomes post-liver transplantation .
Industrial Applications
Urea, [(3-chlorophenyl)phenylmethyl] is also utilized in the pharmaceutical industry for developing new drugs. Its ability to modulate biochemical pathways makes it valuable in creating therapeutic agents aimed at various health conditions.
Data Table: Summary of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Chemistry | Reagent in organic synthesis | Building block for complex molecules |
Modulator of cytochrome P450 | Important for drug metabolism | |
Biology | Anticonvulsant properties | Enhances GABA neurotransmission |
Neuronal activity modulation | Stabilizes neuronal excitability | |
Medicine | Treatment for alcohol addiction | Investigated for potential therapeutic use |
Case studies on urea cycle disorders | Improved outcomes post-liver transplant | |
Industry | Development of new drugs | Valuable for therapeutic agent production |
Mechanism of Action
Meta-Chlorobenzhydryl urea exerts its effects by increasing the affinity of benzodiazepine receptors in the brain cortex, which enhances GABA neurotransmission . This mechanism is particularly beneficial in reducing alcohol consumption and treating epilepsy. The compound acts as a cytochrome P450 modulator, influencing various metabolic pathways .
Comparison with Similar Compounds
- Galodif
- Halodif
- Meta-chloroperbenzoic acid
Comparison: Meta-Chlorobenzhydryl urea is unique in its dual role as an anticonvulsant and a cytochrome P450 modulator. While similar compounds like Galodif and Halodif share some properties, meta-Chlorobenzhydryl urea’s specific effects on the benzodiazepine receptor system and its applications in treating alcohol addiction set it apart .
Biological Activity
Urea, [(3-chlorophenyl)phenylmethyl]- (also known as meta-Chlorobenzhydryl urea or Galodif) is a compound that has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Urea, [(3-chlorophenyl)phenylmethyl]-
- Chemical Structure : The compound features a urea functional group with a chlorophenyl substituent, which influences its biological properties.
- CAS Number : 117211-21-9
- Synonyms : Meta-Chlorobenzhydryl urea, Galodif
Urea, [(3-chlorophenyl)phenylmethyl]- primarily interacts with the benzodiazepine receptor system in the central nervous system. It enhances GABA (gamma-aminobutyric acid) neurotransmission, leading to several biological effects:
- Anticonvulsant Properties : The compound has shown efficacy in increasing the seizure threshold in various animal models. It promotes synchronization of bioelectric activity in brain regions associated with seizure activity, such as the motor cortex and hippocampus.
- Neuronal Ion Balance : Research indicates that this compound alters ionic concentrations in neuronal environments, increasing extracellular sodium ions (Na+) and decreasing intracellular potassium ions (K+), which may stabilize neuronal excitability and reduce seizure susceptibility.
Therapeutic Applications
Urea, [(3-chlorophenyl)phenylmethyl]- has been investigated for several therapeutic applications:
- Alcohol Addiction Treatment : Studies suggest that it may help modulate behaviors associated with alcohol dependency by affecting the benzodiazepine receptor system.
- Epilepsy Management : Its anticonvulsant properties position it as a potential candidate for epilepsy treatment, particularly in cases resistant to conventional therapies .
Anticonvulsant Efficacy
A notable study demonstrated that Urea, [(3-chlorophenyl)phenylmethyl]- significantly elevated the seizure threshold in rats subjected to convulsant stimuli. The findings suggested a protective effect against seizure initiation and propagation, indicating its potential as an anti-epileptic drug.
Inhibition Studies
Research has also explored the compound's inhibitory effects on various enzymes. For instance, it has been shown to inhibit human soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism that plays a role in inflammation and pain pathways. This inhibition could have implications for developing anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Therapeutic Use |
---|---|---|
Urea, [(3-chlorophenyl)phenylmethyl]- | Enhances GABA neurotransmission | Anticonvulsant, Alcohol addiction |
Galodif (another name for the same compound) | Benzodiazepine receptor modulation | Epilepsy |
[(3-chlorophenyl)methoxy]urea | Enzyme inhibition | Antimicrobial |
Properties
IUPAC Name |
[(3-chlorophenyl)-phenylmethyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPUSIQKYOCUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386021 | |
Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117211-21-9 | |
Record name | N-[(3-Chlorophenyl)phenylmethyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117211-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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